An In-depth Technical Guide to 3H-oxazole-2-thione: Structure, Properties, and Synthetic Protocols
An In-depth Technical Guide to 3H-oxazole-2-thione: Structure, Properties, and Synthetic Protocols
Foreword: The Unassuming Potency of the Oxazole-2-thione Core
Within the vast landscape of heterocyclic chemistry, the 1,3-oxazole scaffold stands out for its prevalence in pharmacologically active compounds and natural products.[1][2] The introduction of a thione functional group at the C2 position, giving rise to 3H-oxazole-2-thione, creates a molecule of significant chemical interest and therapeutic potential. This guide provides an in-depth exploration of this heterocyclic core, moving from its fundamental structural and electronic properties to its synthesis and reactivity. Designed for researchers and drug development professionals, this document synthesizes theoretical knowledge with practical, field-proven insights to illuminate the causality behind its chemical behavior and utility.
Molecular Structure and Inherent Duality: The Thione-Thiol Tautomerism
The nominal structure, 3H-oxazole-2-thione, represents only one facet of its existence. The molecule exists in a dynamic equilibrium with its tautomeric form, 2-mercaptooxazole. This phenomenon, known as thione-thiol tautomerism, is a critical determinant of its reactivity.[3][4]
Theoretical studies, including density functional theory (DFT) calculations, have investigated this equilibrium for 2-mercaptooxazole and related heterocyclic systems.[5] These studies consistently indicate that the thione tautomer is the dominant and more stable form , both in the gas phase and in aqueous or methanol solutions.[5] The greater stability of the C=S double bond within the thione form compared to the C=N double bond in the thiol form contributes significantly to this preference.
Caption: Thione-thiol tautomeric equilibrium of the oxazole core.
This structural preference has profound implications. While the molecule can react via the thiol form, particularly in reactions involving deprotonation of the sulfur, the prevalence of the thione form dictates that much of its chemistry involves the exocyclic sulfur atom as a nucleophilic center and the N-H proton.
Core Chemical and Physical Properties
The fundamental properties of 3H-oxazole-2-thione are summarized below. These data, primarily sourced from computational models and aggregated databases, provide a quantitative foundation for understanding its behavior in various chemical environments.[6]
| Property | Value | Source |
| IUPAC Name | 3H-1,3-oxazole-2-thione | [6] |
| Molecular Formula | C₃H₃NOS | [6][7] |
| Molecular Weight | 101.13 g/mol | [6][7] |
| CAS Number | 32091-51-3 | [6] |
| Canonical SMILES | C1=COC(=S)N1 | [6] |
| XLogP3 (Lipophilicity) | 0.3 | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Topological Polar Surface Area | 53.4 Ų | [6] |
Spectroscopic Signature: Deciphering the Structure
Spectroscopic analysis provides empirical validation of the molecular structure. The key features observed in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are characteristic of the dominant thione form.
| Spectroscopic Technique | Characteristic Feature | Approximate Wavenumber/Shift | Rationale & Insights |
| FT-IR | N-H Stretch | 3280 cm⁻¹ | A broad signal indicative of the N-H bond in the thione tautomer.[8] |
| FT-IR | C=S (Thione) Stretch | 1495, 1054 cm⁻¹ (N-CS-O) | Strong absorptions characteristic of the thione group coupled with the N-C-O system. The C=S bond vibration is often coupled and appears in the fingerprint region.[8][9] |
| ¹³C-NMR | C=S (Thione Carbon) | ~181.1 ppm | The most downfield signal, highly deshielded due to the electronegativity of the attached nitrogen, oxygen, and the nature of the C=S double bond.[8] |
| ¹³C-NMR | C4 & C5 Carbons | ~116.9 ppm (C4), ~137.7 ppm (C5) | Signals corresponding to the sp² hybridized carbons of the oxazole ring.[8] |
| ¹H-NMR | N-H Proton | ~12.5 ppm | A very broad, downfield singlet that can be exchangeable with D₂O, confirming the acidic proton on the nitrogen.[8] |
| ¹H-NMR | H4 & H5 Protons | ~7.14 ppm (H4), ~7.54 ppm (H5) | Singlets corresponding to the protons on the heterocyclic ring.[8] |
Note: Specific shifts can vary based on the solvent and substitution patterns on the ring.
Synthesis and Reactivity: Building and Modifying the Core
The chemical utility of 3H-oxazole-2-thione and its derivatives stems from their accessible synthesis and predictable reactivity patterns.
Core Synthesis: The α-Hydroxycarbonyl Approach
A robust and widely applied method for constructing the oxazole-2(3H)-thione ring involves the condensation of an α-hydroxycarbonyl compound with a thiocyanate salt in the presence of acid.[8] This reaction proceeds via the formation of thiocyanic acid in situ, which then reacts with the substrate to cyclize and form the target heterocycle.
Caption: General workflow for the synthesis of 3H-oxazole-2-thione.
Detailed Experimental Protocol (General Method): [8]
-
Dissolution: The α-hydroxycarbonyl substrate (1.0 eq) and potassium thiocyanate (1.1-1.5 eq) are dissolved in a suitable solvent (e.g., ethanol or water).
-
Acidification: The mixture is cooled (e.g., -5 °C to 0 °C), and a strong acid (e.g., concentrated HCl, 1.0 eq) is added carefully. The acid catalyzes the cyclization and dehydration steps.
-
Heating: The reaction mixture is heated (e.g., 60-70 °C) and stirred for a period of 12-24 hours, during which the reaction proceeds to completion. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction is cooled, often with an ice bath, to precipitate the product.
-
Isolation & Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Key Reactivity: The Role of Electrophiles
The reactivity of the oxazole-2(3H)-thione core is dominated by its interaction with electrophiles. A key consideration is the chemoselectivity of alkylation or acylation, which can occur at either the nitrogen or the exocyclic sulfur atom. This selectivity is governed by the Hard and Soft Acids and Bases (HSAB) principle.[8]
-
S-Alkylation (Soft Electrophiles): Soft electrophiles, such as alkyl halides (e.g., methyl iodide, benzyl bromide), preferentially attack the soft sulfur atom. This leads to the formation of 2-(alkylsulfanyl)-1,3-oxazole derivatives. This is the most common reaction pathway.
-
N-Alkylation (Hard Electrophiles): Harder electrophiles may favor reaction at the nitrogen atom, though this is generally less common. The choice of reaction conditions (e.g., presence of a strong base to deprotonate the nitrogen) can influence this outcome.
Applications in Drug Discovery and Development
The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, and its thione derivatives are no exception.[1][10] They are explored for a range of therapeutic applications, leveraging the unique electronic and steric properties of the core.
-
Antimicrobial Agents: Oxazole-2(3H)-thiones and their S-alkylated derivatives have been synthesized and evaluated for antimicrobial activity.[8][11] They are considered structural analogues of oxazolidinone drugs like Linezolid and have shown efficacy against Gram-positive bacteria.[8]
-
Anticancer Agents: The broader class of oxazole derivatives has been extensively investigated for anticancer properties, targeting mechanisms such as tubulin polymerization and various protein kinases.[10][12] The thione moiety can be used as a handle to introduce further diversity and modulate the pharmacokinetic properties of potential drug candidates.
-
Enzyme Inhibition: The nucleophilic sulfur and the hydrogen-bonding capability of the N-H group make the oxazole-2-thione scaffold an attractive candidate for designing enzyme inhibitors, where it can interact with active site residues.
Conclusion
3H-oxazole-2-thione is a heterocyclic compound whose simple structure belies a rich and complex chemical character. Its existence as a dominant thione tautomer governs its spectroscopic signature and its reactivity, particularly its propensity for S-alkylation. With a straightforward and versatile synthesis, this scaffold serves as a valuable building block for creating diverse molecular architectures. Its proven utility in the development of antimicrobial and anticancer agents ensures that the 3H-oxazole-2-thione core will remain a subject of intense interest and innovation in the fields of synthetic chemistry and drug discovery.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7059240, 3H-1,3-oxazole-2-thione. Available: [Link]
-
Silva, S., et al. (2014). Synthesis and Antimicrobial Evaluation of Oxazole-2(3H)-thione and 2-Alkylsulfanyl-1,3-oxazole Derivatives. HETEROCYCLES, Vol. 88, No. 2, pp. 1013-1028. Available: [Link]
-
Özyazıcı, S., et al. (2021). Synthesis, spectral characterization, and biological studies of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives. Turkish Journal of Chemistry. Available: [Link]
-
ChemBK (2024). 5-chlorobenzo[d]oxazole-2(3H)-thione. Available: [Link]
-
Crossref (2014). Synthesis and Antimicrobial Evaluation of Oxazole-2(3H)-thione and 2-Alkylsulfanyl-1,3-oxazole Derivatives. Available: [Link]
-
ChemSynthesis (2025). 3H-oxazole-2-thione. Available: [Link]
-
Turkish Journal of Chemistry (2021). Synthesis, spectral characterization, and biological studies of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives. Available: [Link]
-
ResearchGate (2006). A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. Available: [Link]
-
ResearchGate (2021). Synthesis of Benzo[D]Oxazole-2(3h)-Thione /Benzo[D]Thiazole-2(3h)-Thiones Via the Ethylene Glycol and Sonication Promoted Reactions of Hydroxy/Mercapto Anilines with Carbon Disulfide. Available: [Link]
-
PubMed (2015). 1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities. Available: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12821434, 1,3,4-Oxadiazole-2-thiol. Available: [Link]
-
SlideShare (Date not available). Medicinal Applications of 1,3-Oxazole Derivatives.pptx. Available: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Available: [Link]
-
Pharmaguideline (Date not available). Synthesis, Reactions and Medicinal Uses of Oxazole. Available: [Link]
-
ResearchGate (2021). Chemical structure of thiazole-2(3H)-thiones (5a-b). Available: [Link]
-
ResearchGate (2021). Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. Available: [Link]
-
PubMed (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Available: [Link]
-
MDPI (Date not available). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Available: [Link]
-
Patsnap (2025). Tautomerization Explained: Keto-Enol and Other Common Types. Available: [Link]
-
YouTube (2020). Tautomerism; Types & Stability of Tautomers. Available: [Link]
-
National Institutes of Health (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative... Available: [Link]
-
Master Organic Chemistry (2022). Keto-Enol Tautomerism: Key Points. Available: [Link]
Sources
- 1. Medicinal Applications of 1,3-Oxazole Derivatives.pptx [slideshare.net]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. Tautomerization Explained: Keto-Enol and Other Common Types [eureka.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. 3H-1,3-oxazole-2-thione | C3H3NOS | CID 7059240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Synthesis, spectral characterization, and biological studies of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Antimicrobial Evaluation of Oxazole-2(3H)-thione and 2-Alkylsulfanyl-1,3-oxazole Derivatives [chooser.crossref.org]
- 12. 1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
